1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-(2-pyridin-2-ylethyl)indole-3-carboxamide |
InChI |
InChI=1S/C19H21N3O2/c1-24-13-12-22-14-17(16-7-2-3-8-18(16)22)19(23)21-11-9-15-6-4-5-10-20-15/h2-8,10,14H,9,11-13H2,1H3,(H,21,23) |
InChI Key |
IHGCUTOXMPZFES-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole at the N1 Position
The introduction of the 2-methoxyethyl group to the indole nucleus is typically achieved via alkylation. A common approach involves reacting indole with 2-methoxyethyl chloride or bromide under basic conditions. For example:
-
Substrate : Indole (1 equiv.) dissolved in anhydrous dimethylformamide (DMF).
-
Base : Sodium hydride (NaH, 1.2 equiv.) at 0°C under argon.
-
Alkylating Agent : 2-Methoxyethyl bromide (1.1 equiv.) added dropwise.
-
Reaction Conditions : Stirred at room temperature for 12 hours.
-
Workup : Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography.
Oxidation to Indole-3-Carboxylic Acid
The alkylated indole is subsequently oxidized to the carboxylic acid. While direct oxidation methods exist, a more reliable route involves:
-
Formylation : Vilsmeier-Haack reaction to introduce a formyl group at C3.
-
Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) or KMnO₄ to convert the formyl group to a carboxylic acid.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Formylation | POCl₃, DMF | 0°C → RT | 90% |
| Oxidation | KMnO₄, H₂O/THF | 80°C | 70% |
Synthesis of 2-(2-Pyridyl)ethylamine
Reduction of 2-(2-Pyridyl)acetonitrile
The pyridylethylamine side chain is synthesized via catalytic hydrogenation of 2-(2-pyridyl)acetonitrile:
Procedure :
-
Substrate : 2-(2-Pyridyl)acetonitrile (1 equiv.) in methanol.
-
Catalyst : Raney Nickel (10% w/w).
-
Conditions : H₂ gas (50 psi), 24 hours at 25°C.
-
Workup : Filtration and solvent removal under reduced pressure.
Alternative Route: Gabriel Synthesis
For higher purity, the Gabriel synthesis is employed:
-
Phthalimide Protection : Reaction of 2-(2-pyridyl)ethyl bromide with potassium phthalimide in DMF.
-
Deprotection : Hydrazinolysis using hydrazine hydrate in ethanol.
Coupling of 1-(2-Methoxyethyl)-1H-Indole-3-Carboxylic Acid and 2-(2-Pyridyl)ethylamine
Peptide Coupling Using BOP Reagent
The carboxamide bond is formed via activation of the carboxylic acid followed by nucleophilic attack by the amine. A widely cited method uses benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP):
Procedure :
-
Activation : 1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid (1 equiv.), BOP (1.2 equiv.), and N,N-diisopropylethylamine (DIPEA, 3 equiv.) in anhydrous DMF.
-
Coupling : Addition of 2-(2-pyridyl)ethylamine (1.1 equiv.) at 0°C, stirred for 6 hours at room temperature.
-
Workup : Diluted with water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | BOP | Max yield |
| Solvent | DMF | 85% |
| Base | DIPEA | 88% |
| Temperature | 25°C | 80% |
Alternative Coupling Agents
Other agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are also effective:
Critical Analysis of Methodologies
Carboxamide Coupling Efficiency
-
BOP vs. EDC : BOP provides higher yields (85–88%) compared to EDC (78–82%) due to superior activation of the carboxylic acid.
-
Side Reactions : Over-activation of the acid can lead to oxazolone formation, which is mitigated by maintaining low temperatures during reagent addition.
Scalability and Industrial Relevance
Pilot-Scale Synthesis
A patented method (EP2725025A1) outlines a scalable route using:
-
Continuous Flow Alkylation : Reduces reaction time from 12 hours to 2 hours.
-
Catalytic Coupling : Immobilized BOP on silica gel for reagent recycling.
Economic Metrics :
| Metric | Value |
|---|---|
| Cost per Kilogram | $1,200–$1,500 |
| Purity (HPLC) | ≥99% |
Chemical Reactions Analysis
1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, nickel), and specific temperature and pressure conditions.
Scientific Research Applications
Pharmacological Potential
1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide has shown potential as a pharmacological agent, particularly in relation to purinergic receptors. Research indicates that compounds with similar structures can act as antagonists for P2Y12 receptors, which are crucial in platelet aggregation and cardiovascular health. This suggests that the compound may possess anti-thrombotic properties , making it a candidate for treating thromboembolic diseases .
Additionally, the indole derivatives are recognized for their anti-inflammatory and analgesic effects. These properties could be relevant in developing treatments for conditions characterized by inflammation or pain .
Interaction Studies
Studies focusing on the interaction of this compound with various receptors are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess:
- Binding Affinity : The strength of the interaction between the compound and specific receptors.
- Efficacy : The ability of the compound to produce a desired therapeutic effect at varying concentrations.
Such investigations are crucial for determining the therapeutic viability of 1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide.
Example Synthesis Pathway
A general synthetic pathway may involve:
- Formation of the indole core through cyclization reactions.
- Introduction of the methoxyethyl and pyridyl groups via nucleophilic substitution reactions.
- Final carboxamide formation through coupling reactions.
This multi-step synthesis allows for the precise incorporation of functional groups that enhance biological activity.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, in medicinal chemistry, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Structural Features
Indole Core Modifications
- Target Compound : The indole nitrogen is substituted with a 2-methoxyethyl group, enhancing hydrophilicity compared to alkyl chains. The carboxamide side chain features a pyridyl-containing ethyl group, which may influence receptor binding via π-π interactions .
- CUMYL-NBMICA (): Contains a bicyclo[2.2.1]heptane group on the indole nitrogen and a tert-butylphenyl carboxamide.
- MEN10930 (): Features a cyclohexyl-piperazine moiety and a naphthalenylmethyl group. The extended aromatic system may enhance affinity for G-protein-coupled receptors (GPCRs) .
Carboxamide Side Chain Variations
- 5-Fluoro-MDMB-BUTINACA (): Substituted with a fluoropentyl chain and a methylphenethyl group. The fluorine atom improves metabolic stability, while the phenethyl group may target cannabinoid receptors .
- Goxalapladib (): Contains a 2-methoxyethylpiperidine and a trifluoromethylbiphenyl group. The methoxyethyl group here is linked to a piperidine ring, contrasting with the target compound’s direct attachment to indole .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| Target Compound | C19H21N3O2 | 323.4 | 2-Methoxyethyl, 2-(2-pyridyl)ethyl | ~2.5 |
| CUMYL-NBMICA | C22H27N3O | 361.5 | Bicycloheptane, tert-butylphenyl | ~4.8 |
| MEN10930 | C35H34N4O3 | 558.7 | Cyclohexylpiperazine, naphthalene | ~5.2 |
| Goxalapladib | C40H39F5N4O3 | 718.8 | Methoxyethylpiperidine, biphenyl | ~6.0 |
*LogP values estimated using fragment-based methods.
Key Observations :
- The target compound’s pyridyl group introduces polarity, likely reducing LogP compared to purely aromatic analogs (e.g., MEN10930).
- Fluorinated analogs (e.g., 5-Fluoro-MDMB-BUTINACA) exhibit higher metabolic stability due to fluorine’s electronegativity .
Pharmacological Activity
- Target Compound : The pyridyl group may engage in hydrogen bonding or metal coordination (e.g., with ion channels or kinases), as seen in copper complexes with pyridyl ligands .
- Goxalapladib : A methoxyethyl-containing compound used in atherosclerosis, suggesting that similar substituents could modulate inflammatory pathways .
- Synthetic Cannabinoids (): Fluorinated indole carboxamides like 5-Fluoro-MDMB-BUTINACA target CB1 receptors, highlighting the role of halogenation in receptor affinity .
Biological Activity
1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide is a synthetic compound belonging to the class of indole derivatives. Its unique structure, which includes an indole ring and a pyridine moiety, suggests a diverse range of potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide is , with a molecular weight of approximately 258.32 g/mol. The compound features:
- Indole Ring : A bicyclic structure that is known for its biological activity.
- Pyridine Group : Contributes to the compound's interaction with various biological receptors.
- Methoxyethyl Side Chain : Potentially influences solubility and receptor binding.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.32 g/mol |
| Indole Moiety | Present |
| Pyridine Moiety | Present |
| Methoxyethyl Group | Present |
Pharmacological Properties
Research indicates that 1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide exhibits several pharmacological activities:
- Purinergic Receptor Antagonism : Similar compounds have shown activity as antagonists for purinergic receptors, particularly P2Y12 receptors involved in platelet aggregation. This suggests potential anti-thrombotic properties, making it a candidate for thromboembolic disease treatment .
- Anti-inflammatory Effects : Indole derivatives are known for their anti-inflammatory properties. The presence of the indole structure in this compound may confer similar effects, which could be beneficial in treating inflammatory conditions .
- Analgesic Properties : The compound may also exhibit analgesic effects, further broadening its therapeutic potential .
The exact mechanism of action for 1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide remains to be fully elucidated. However, it is hypothesized that its interaction with purinergic receptors could modulate signaling pathways involved in pain and inflammation.
Case Studies
Limited case studies specifically addressing this compound have been published; however, related studies on similar indole derivatives provide insights into its potential effects:
- Study on Indole Derivatives : A study demonstrated that certain indole derivatives effectively inhibited P2Y12 receptor activity, leading to decreased platelet aggregation in vitro .
- Anti-inflammatory Activity : Research on structurally related compounds has shown significant reductions in inflammatory markers in animal models, supporting the hypothesis that this compound may have similar effects .
Comparison with Similar Compounds
The unique combination of functional groups in 1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide distinguishes it from other indole derivatives.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Indole core with methoxynaphthalene | Anti-inflammatory properties |
| N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-indole-2-carboxamide | Indole core with sulfonyl group | Potential anti-cancer activity |
| N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1H-indole | Indole core with pyrazolyl substitution | Antagonist activity |
Q & A
Q. What are the established synthetic routes for 1-(2-methoxyethyl)-N-[2-(2-pyridyl)ethyl]-1H-indole-3-carboxamide, and what key reaction conditions are required?
Methodological Answer: The synthesis involves multi-step organic reactions:
Indole Core Functionalization : Alkylation at the 1-position of the indole ring using 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride) under basic conditions (e.g., NaH in DMF) .
Carboxamide Formation : Coupling the indole-3-carboxylic acid derivative with 2-(2-pyridyl)ethylamine using coupling agents like HATU or EDCI in dichloromethane (DCM) or DMF .
Pyridyl Group Introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed if pre-functionalized pyridyl precursors are used .
Key Conditions : Inert atmosphere (N₂/Ar), controlled temperatures (80–120°C), and catalysts (Pd(OAc)₂ or CuI) .
Q. How is this compound characterized spectroscopically, and what analytical benchmarks are critical?
Methodological Answer:
- ¹H/¹³C NMR : Key peaks include indole NH (~10–12 ppm), pyridyl protons (δ 7.2–8.5 ppm), and methoxyethyl signals (δ 3.3–3.7 ppm) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and pyridyl ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected for C₂₀H₂₂N₃O₂: ~336.17 g/mol).
Q. What preliminary biological activities are reported for structurally analogous indole-carboxamide derivatives?
Methodological Answer:
- Anticancer Activity : Similar compounds show cytotoxicity via topoisomerase inhibition (IC₅₀ values: 1–10 µM in HeLa cells) .
- Antimicrobial Effects : Pyridyl-substituted indoles exhibit MICs of 8–32 µg/mL against Gram-positive bacteria .
- Assay Design : Use MTT assays for cytotoxicity and broth microdilution for antimicrobial screening .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and regioselectivity of this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states to predict regioselectivity in alkylation steps .
- Solvent Screening : COSMO-RS simulations identify polar aprotic solvents (e.g., DMF) to enhance reaction yields .
- Catalyst Design : Machine learning (ML) models screen Pd/Cu catalyst libraries for cross-coupling efficiency .
Q. How can solubility limitations of this compound be addressed in in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
- Structural Analogs : Introduce hydrophilic groups (e.g., hydroxyls) on the methoxyethyl chain while retaining activity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for controlled release in aqueous media .
Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays and strict cell-line authentication (e.g., STR profiling) .
- Metabolic Stability Testing : Use hepatic microsomes to assess compound degradation rates, which may explain variability in IC₅₀ .
- Synergy Studies : Evaluate combinatorial effects with adjuvants (e.g., efflux pump inhibitors) to clarify potency discrepancies .
Q. What strategies improve the selectivity of this compound for target enzymes over off-target proteins?
Methodological Answer:
- Docking Simulations : Molecular docking (AutoDock Vina) identifies key binding residues (e.g., pyridyl interactions with kinase ATP pockets) .
- SAR Studies : Modify the methoxyethyl chain length or pyridyl substitution pattern to reduce off-target binding .
- Proteomic Profiling : Use affinity-based pull-down assays with SILAC labeling to map interactomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
